![molecular formula C18H17N5O2S B14064544 N-Benzyl-N-ethyl-4-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline CAS No. 102300-51-6](/img/structure/B14064544.png)
N-Benzyl-N-ethyl-4-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanamine, N-ethyl-N-[4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]- is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a benzenemethanamine core, an ethyl group, and a diazenyl-substituted phenyl ring with a nitrothiazole moiety. It is used in various scientific research applications due to its distinctive chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-ethyl-N-[4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]- typically involves multiple steps:
Formation of the Nitrothiazole Moiety: This step involves the nitration of thiazole to introduce the nitro group.
Diazotization: The nitrothiazole is then subjected to diazotization to form the diazonium salt.
Coupling Reaction: The diazonium salt is coupled with N-ethylbenzenemethanamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanamine, N-ethyl-N-[4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Benzenemethanamine, N-ethyl-N-[4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]- is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzenemethanamine, N-ethyl-N-[4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]- involves its interaction with specific molecular targets and pathways. The nitrothiazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The diazenyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenemethanamine, N-ethyl-: A simpler analog without the diazenyl and nitrothiazole groups.
Benzenemethanamine, N-phenyl-: Contains a phenyl group instead of the ethyl group.
Benzenemethanamine, 4-methyl-: Features a methyl group on the aromatic ring.
Uniqueness
Benzenemethanamine, N-ethyl-N-[4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]- is unique due to the presence of both the nitrothiazole and diazenyl groups, which impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
102300-51-6 |
|---|---|
Molekularformel |
C18H17N5O2S |
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
N-benzyl-N-ethyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline |
InChI |
InChI=1S/C18H17N5O2S/c1-2-22(13-14-6-4-3-5-7-14)16-10-8-15(9-11-16)20-21-18-19-12-17(26-18)23(24)25/h3-12H,2,13H2,1H3 |
InChI-Schlüssel |
JKYLKHWUQKCQAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC=C(S3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl{[4-(propan-2-yl)cyclohex-1-en-1-yl]methyl}stannane](/img/structure/B14064475.png)
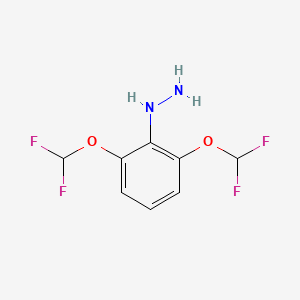
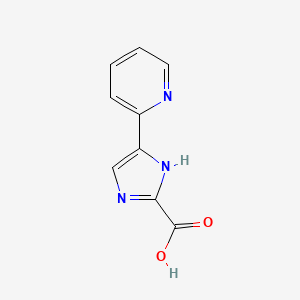
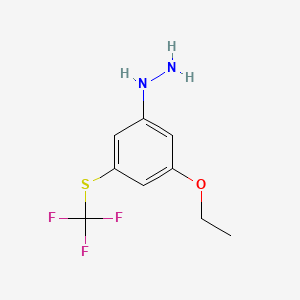
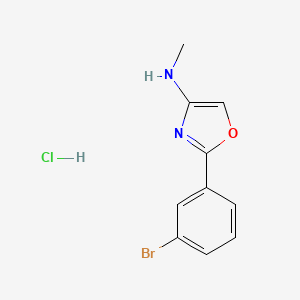
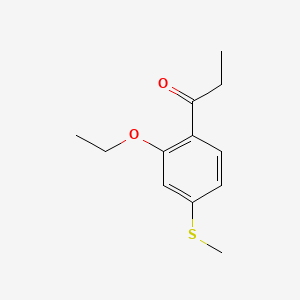
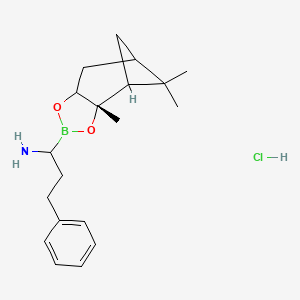
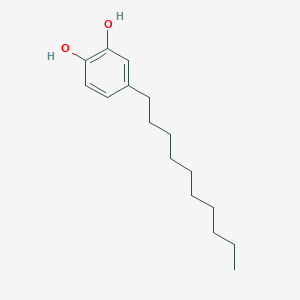
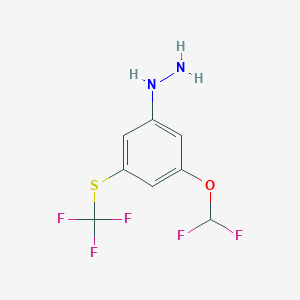
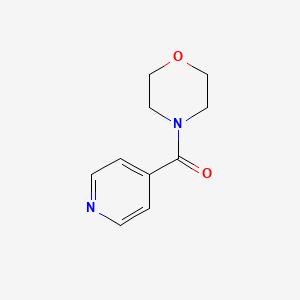

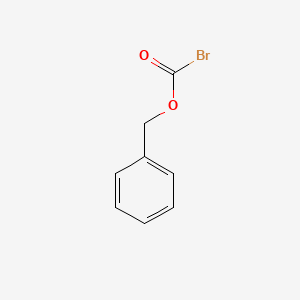
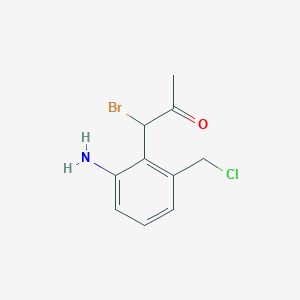
![Benzyl [(1R,2R)-1-Hydroxy-1-phenyl-3-(1-pyrrolidinyl)-2-propanyl]carbamate](/img/structure/B14064540.png)
